Cas no 5228-48-8 (2-methyl-5-nitro-indazole)
2-methyl-5-nitro-indazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-5-nitro-2H-indazole
- Methylnitroindazole
- 2H-Indazole, 2-methyl-5-nitro -
- 2-Methyl-5-nitro-1H-indazole
- 2-methyl-5-nitroindazole
- 2H-Indazole, 2-methyl-5-nitro-
- NSC131655
- 2-methyl-5-nitro-indazole
- Oprea1_234458
- MLS000764009
- 2H-Indazole,2-methyl-5-nitro-
- IWPBWVZEOVCZRX-UHFFFAOYSA-N
- HMS2711D14
- FCH917472
- SBB089245
- 2H-Benzopyrazole, 2-methyl-5-nitro-
- FT-0612978
- DTXSID60966658
- SY096840
- 5228-48-8
- A829007
- J-510003
- NSC 131655
- AMY12225
- CCG-54288
- MFCD00051809
- NCGC00246528-01
- UNII-H3B9KJ36AQ
- CHEMBL1484648
- A871030
- 11P-683
- 2-Methyl-5-nitro-indazole;2-Methyl-5-nitro-2H-indazole
- NSC-131655
- CS-0051850
- 2-Methyl-5-nitro-2H-indazole, AldrichCPR
- SCHEMBL654958
- AKOS005069400
- SB11757
- H3B9KJ36AQ
- SR-01000643394-1
- SMR000336155
- DTXCID301394285
-
- MDL: MFCD00051809
- Inchi: 1S/C8H7N3O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9-10/h2-5H,1H3
- InChI Key: IWPBWVZEOVCZRX-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2C(C=1)=CN(C)N=2)=O
- BRN: 167044
Computed Properties
- Exact Mass: 177.05400
- Monoisotopic Mass: 177.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 63.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.42
- Melting Point: 129-131°C
- Boiling Point: 364.5°C at 760 mmHg
- Flash Point: 174.2°C
- Refractive Index: 1.677
- PSA: 63.64000
- LogP: 2.00470
- Solubility: Not determined
2-methyl-5-nitro-indazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Safety Term:S22;S24/25
2-methyl-5-nitro-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-5-nitro-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170775-1g |
2-Methyl-5-nitro-2H-indazole |
5228-48-8 | 1g |
¥239.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170775-5g |
2-Methyl-5-nitro-2H-indazole |
5228-48-8 | 5g |
¥848.40 | 2021-05-21 | ||
| Fluorochem | 093228-250mg |
2-Methyl-5-nitro-2H-indazole |
5228-48-8 | 95% | 250mg |
£16.00 | 2022-03-01 | |
| Fluorochem | 093228-5g |
2-Methyl-5-nitro-2H-indazole |
5228-48-8 | 95% | 5g |
£103.00 | 2022-03-01 | |
| Fluorochem | 093228-25g |
2-Methyl-5-nitro-2H-indazole |
5228-48-8 | 95% | 25g |
£506.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M833819-1g |
2-Methyl-5-nitro-2H-indazole |
5228-48-8 | 97% | 1g |
215.10 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0330-1g |
2-Methyl-5-nitro-2H-indazole |
5228-48-8 | 97% | 1g |
754.76CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0330-5g |
2-Methyl-5-nitro-2H-indazole |
5228-48-8 | 97% | 5g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0330-25g |
2-Methyl-5-nitro-2H-indazole |
5228-48-8 | 97% | 25g |
10108.67CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EO533-1g |
2-methyl-5-nitro-indazole |
5228-48-8 | 95+% | 1g |
442CNY | 2021-05-08 |
2-methyl-5-nitro-indazole Suppliers
2-methyl-5-nitro-indazole Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-methyl-5-nitro-indazole
Recent Advances in the Study of 2-Methyl-5-Nitro-Indazole (CAS: 5228-48-8) in Chemical Biology and Pharmaceutical Research
2-Methyl-5-nitro-indazole (CAS: 5228-48-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic compound, characterized by its nitro-substituted indazole core, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and mechanisms of action. The latest research highlights its role as a promising scaffold for drug development, particularly in the areas of oncology, infectious diseases, and inflammation.
Recent studies have focused on the synthesis and optimization of 2-methyl-5-nitro-indazole derivatives to enhance their bioactivity and pharmacokinetic profiles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that structural modifications at the nitro and methyl positions could significantly improve the compound's binding affinity to target proteins, such as kinases and enzymes involved in inflammatory pathways. These findings underscore the potential of 2-methyl-5-nitro-indazole as a lead compound for the development of novel therapeutics.
In the context of oncology, 2-methyl-5-nitro-indazole has shown promising anti-proliferative effects against various cancer cell lines. A recent in vitro study revealed that the compound induces apoptosis in colorectal cancer cells by modulating the expression of key apoptotic markers, such as caspase-3 and Bcl-2. Furthermore, computational docking studies have identified potential interactions between 2-methyl-5-nitro-indazole and the active sites of oncogenic proteins, suggesting its utility as a targeted therapy.
Beyond its anticancer properties, 2-methyl-5-nitro-indazole has also been investigated for its antimicrobial and anti-inflammatory activities. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent inhibitory effects against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis. Additionally, preclinical models have demonstrated its efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines, such as TNF-α and IL-6.
The synthetic accessibility of 2-methyl-5-nitro-indazole has further fueled its exploration in drug discovery. Recent advancements in green chemistry have enabled the development of more efficient and environmentally friendly synthesis routes. For instance, a 2023 study in Organic Process Research & Development described a catalytic method for the nitro-functionalization of indazole derivatives, which reduces the reliance on hazardous reagents and improves yield. These innovations are expected to facilitate the large-scale production of 2-methyl-5-nitro-indazole for clinical and industrial applications.
In conclusion, the growing body of research on 2-methyl-5-nitro-indazole (CAS: 5228-48-8) underscores its potential as a multifaceted therapeutic agent. Its diverse biological activities, coupled with advancements in synthetic methodologies, position it as a valuable candidate for future drug development efforts. Continued research into its mechanisms of action and optimization of its derivatives will be critical for translating these findings into clinically viable treatments.
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